molecular formula C57H74F3N15O10 B10839143 [Tdf1]AngII

[Tdf1]AngII

Cat. No.: B10839143
M. Wt: 1186.3 g/mol
InChI Key: OGNWPDVTXMDCHR-PYRLQILWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Tdf1]Angiotensin II is a modified form of angiotensin II, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. Angiotensin II is part of the renin-angiotensin-aldosterone system, which is essential for maintaining cardiovascular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Tdf1]Angiotensin II involves the incorporation of a photoreactive amino acid, such as p-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine, into the angiotensin II peptide sequence. This is typically achieved through solid-phase peptide synthesis using Fmoc/HATU chemistry .

Industrial Production Methods

Industrial production of [Tdf1]Angiotensin II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[Tdf1]Angiotensin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized forms of the peptide and covalently bonded complexes with target molecules .

Mechanism of Action

[Tdf1]Angiotensin II exerts its effects by binding to angiotensin II type 1 and type 2 receptors. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in vasoconstriction and increased blood pressure .

Properties

Molecular Formula

C57H74F3N15O10

Molecular Weight

1186.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C57H74F3N15O10/c1-5-32(4)46(52(82)69-42(28-37-29-64-30-66-37)53(83)75-24-10-14-44(75)50(80)70-43(54(84)85)27-33-11-7-6-8-12-33)72-49(79)41(26-35-17-21-38(76)22-18-35)68-51(81)45(31(2)3)71-48(78)40(13-9-23-65-55(62)63)67-47(77)39(61)25-34-15-19-36(20-16-34)56(73-74-56)57(58,59)60/h6-8,11-12,15-22,29-32,39-46,76H,5,9-10,13-14,23-28,61H2,1-4H3,(H,64,66)(H,67,77)(H,68,81)(H,69,82)(H,70,80)(H,71,78)(H,72,79)(H,84,85)(H4,62,63,65)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

OGNWPDVTXMDCHR-PYRLQILWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)C6(N=N6)C(F)(F)F)N

Origin of Product

United States

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